Cas no 181869-12-5 (2-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butylbenzamide)

2-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butylbenzamide structure
181869-12-5 structure
Product name:2-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butylbenzamide
CAS No:181869-12-5
MF:C32H38N2O4
MW:514.655128955841
CID:1374195
PubChem ID:5480786

2-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(2S,4R)-4-benzyl-2-hydroxy-5-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butylbenzamide
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-g-hydroxy-a-(phenylmethyl)-, [1S-[1a(aS*,gR*),2a]]-
    • Benzenepentanamide, N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-2-[[(1,1-dimethylethyl)amino]carbonyl]-.gamma.-hydroxy-.alpha.-(phenylmethyl)-, (aR,gS)-
    • DTXSID30939495
    • 2-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(2R)-2-hydroxyindan-1-yl]amino]-5-oxo-pentyl]-N-tert-butyl-benzamide
    • Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-2-(((1,1-dimethylethyl)amino)carbonyl)-gamma-hydroxy-alpha-(phenylmethyl)-, (alphaR,gammaS)-
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-2-(((1,1-dimethylethyl)amino)carbonyl)-g-hydroxy-a-(phenylmethyl)-, (1S-(1alpha(alphaS,gammaR),2alpha))-
    • 2-((2S,4R)-4-Benzyl-2-hydroxy-5-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl)-N-(tert-butyl)benzamide
    • 181869-12-5
    • 2-{4-Benzyl-2,5-dihydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)imino]pentyl}-N-tert-butylbenzene-1-carboximidic acid
    • Inchi: InChI=1S/C32H38N2O4/c1-32(2,3)34-31(38)27-16-10-8-13-22(27)18-25(35)19-24(17-21-11-5-4-6-12-21)30(37)33-29-26-15-9-7-14-23(26)20-28(29)36/h4-16,24-25,28-29,35-36H,17-20H2,1-3H3,(H,33,37)(H,34,38)/t24-,25-,28-,29?/m1/s1
    • InChI Key: LPKGCGBFBIWEQP-JNORUNBXSA-N
    • SMILES: CC(C)(C)NC(=O)C1=CC=CC=C1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O

Computed Properties

  • Exact Mass: 514.28334
  • Monoisotopic Mass: 514.28315770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 774
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 98.7Ų

Experimental Properties

  • PSA: 98.66

Recommend Articles

Recommended suppliers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd